Scytonemin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

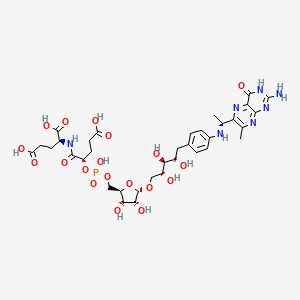

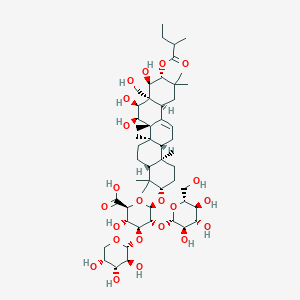

Scytonemin is a lipid-soluble, highly stable, yellow–brown-coloured secondary metabolite that is accumulated in the extracellular polysaccharide sheath of several but not all members of cyanobacteria . It is an indole alkaloid composed of two heterocyclic units symmetrically connected through a carbon–carbon bond . It is unique among natural products due to its special structure, location in a cell, as well as strong absorption maxima in UV-A in addition to the violet–blue region .

Synthesis Analysis

Scytonemin is exclusively biosynthesized by several but not all cyanobacteria in response to mainly ultraviolet-A (UV-A; 315–400 nm) radiation stress . Several other stress factors such as salinity, oxidative stress, desiccation, nitrogen limitation, and high temperature have been also found to influence the biosynthesis of scytonemin in cyanobacteria .Molecular Structure Analysis

Chemically, scytonemin is an indole alkaloid composed of two heterocyclic units symmetrically connected through a carbon–carbon bond . It is unique among natural products due to its special structure .Chemical Reactions Analysis

Scytonemin is a lipid-soluble, highly stable, yellow–brown-coloured secondary metabolite . It is accumulated in the extracellular polysaccharide sheath of several but not all members of cyanobacteria . It is a well-established photoprotective compound against ultraviolet radiation .Physical And Chemical Properties Analysis

Scytonemin is a lipid-soluble, highly stable, yellow–brown-coloured secondary metabolite . It is unique among natural products due to its special structure, location in a cell, as well as strong absorption maxima in UV-A in addition to the violet–blue region .科学研究应用

药物和防晒应用:

- Scytonemin显示出强大的药用活性,是一种有望用作防晒剂的候选物。它在减少活性氧产生和DNA损伤方面的功效使其成为一种出色的抗紫外线辐射的保护剂(Rastogi, Sonani, & Madamwar, 2015)。

- 该化合物已被研究其在光保护和药物中的作用,突显了其在开发新的化妆品中的潜在用途(Pathak et al., 2019)。

生物技术生产:

- 生物技术的进步使得可持续生产scytonemin成为可能,使用诸如青藻中的代谢工程等方法(Gao et al., 2021)。

- 利用大肠杆菌生产scytonemin前体的努力取得了令人鼓舞的结果,有助于其可持续生产(Malla & Sommer, 2014)。

抗炎和抗氧化性能:

- Scytonemin表现出抗炎活性,使其成为护肤产品中用于紫外线防护和抗炎的潜在成分(Kang et al., 2020)。

- 其清除自由基的活性表明其具有作为紫外线防晒剂和抗氧化剂的双重作用,与各种生物过程相关(Matsui et al., 2012)。

环境应激响应:

- 研究表明,在某些环境应激条件下,如干旱和高紫外辐射下,青藻中scytonemin的合成增强,表明其在生态适应中的重要性(Fleming & Castenholz, 2007)。

在癌症治疗中的潜力:

- Scytonemin已被确定为人类极化样激酶的小分子抑制剂,表明其有望用于开发治疗过度增殖性疾病的治疗方法(Stevenson et al., 2002)。

作用机制

Scytonemin acts as a highly efficient protective biomolecule (sunscreen) that filters out damaging high frequency UV rays while at the same time allowing the transmittance of wavelengths necessary for photosynthesis . Its biosynthesis in cyanobacteria is mostly triggered by exposure to UV-A and UV-B wavelengths .

未来方向

Scytonemin is both ecologically as well as pharmaceutically important metabolite . Recent developments made in the biochemistry and genetics of this compound have paved the way for its application and commercialization for human welfare . It has potential applications mainly as sunscreen and anti-cancerous drugs . Future research directions need to be worked out .

属性

IUPAC Name |

(3E)-3-[(4-hydroxyphenyl)methylidene]-1-[(3E)-3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H20N2O4/c39-21-13-9-19(10-14-21)17-25-33-29(23-5-1-3-7-27(23)37-33)31(35(25)41)32-30-24-6-2-4-8-28(24)38-34(30)26(36(32)42)18-20-11-15-22(40)16-12-20/h1-18,39-40H/b25-17+,26-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZKSPLDUIRCIO-RPCRKUJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2N=C\3C(=C(C(=O)/C3=C/C4=CC=C(C=C4)O)C5=C6C(=NC7=CC=CC=C67)/C(=C\C8=CC=C(C=C8)O)/C5=O)C2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scytonemin | |

CAS RN |

152075-98-4 |

Source

|

| Record name | Scytonemin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152075984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)

![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)